4-Cyclopropoxy-2-ethylbenzaldehyde
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Overview
Description
4-Cyclopropoxy-2-ethylbenzaldehyde is an organic compound with the molecular formula C12H14O2 It is characterized by the presence of a cyclopropoxy group and an ethyl group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-2-ethylbenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-ethylbenzaldehyde with cyclopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the cyclopropoxy group.
Another method involves the use of Suzuki–Miyaura coupling, where a boron reagent is employed to couple a cyclopropyl group with a 4-ethylbenzaldehyde derivative. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-2-ethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-Cyclopropoxy-2-ethylbenzoic acid.
Reduction: 4-Cyclopropoxy-2-ethylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Cyclopropoxy-2-ethylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-ethylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropoxy group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Ethylbenzaldehyde: Lacks the cyclopropoxy group, making it less sterically hindered and potentially less reactive in certain chemical reactions.
4-Methoxy-2-ethylbenzaldehyde: Contains a methoxy group instead of a cyclopropoxy group, which may alter its electronic properties and reactivity.
4-Cyclopropoxybenzaldehyde: Similar structure but lacks the ethyl group, which may affect its physical and chemical properties.
Uniqueness
4-Cyclopropoxy-2-ethylbenzaldehyde is unique due to the presence of both the cyclopropoxy and ethyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and for developing new synthetic methodologies .
Properties
Molecular Formula |
C12H14O2 |
---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-ethylbenzaldehyde |
InChI |
InChI=1S/C12H14O2/c1-2-9-7-12(14-11-5-6-11)4-3-10(9)8-13/h3-4,7-8,11H,2,5-6H2,1H3 |
InChI Key |
GKPDKYZAQYSYBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)OC2CC2)C=O |
Origin of Product |
United States |
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